![molecular formula C20H18BrNO4S2 B4982077 (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine, also known as BPSMA, is an organic compound that has been widely used in scientific research. It is a sulfonamide-based compound that contains a bromine atom and two phenylsulfonyl groups. BPSMA has gained attention due to its potential applications in medicinal chemistry, particularly in the development of new drugs targeting cancer and other diseases.
Mecanismo De Acción
The exact mechanism of action of (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine is not yet fully understood. However, it is believed to act as a prodrug that is activated by hydrolysis in the body. The resulting active compound is thought to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of certain bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine in lab experiments is its ease of synthesis and availability. It can be synthesized using relatively simple and inexpensive reactions. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine in scientific research. One potential application is in the development of new drugs targeting cancer and other diseases. (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine can serve as a scaffold for the synthesis of new compounds with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine. This could lead to the development of new drugs targeting specific proteins and enzymes involved in cancer cell growth and proliferation.
Métodos De Síntesis
(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine can be synthesized through a multi-step reaction process. The first step involves the reaction between 3-bromophenylboronic acid and (phenylsulfonyl)methylamine to form the intermediate compound, (3-bromophenyl)[(phenylsulfonyl)methyl]amine. This intermediate is then reacted with a second equivalent of (phenylsulfonyl)methylamine to form the final product, (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine.
Aplicaciones Científicas De Investigación
(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has shown potential as a scaffold for the development of new drugs targeting cancer and other diseases. (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine has been used as a building block for the synthesis of various compounds, including sulfonamides, benzimidazoles, and pyrimidines, that have exhibited promising anticancer activity.
Propiedades
IUPAC Name |
N,N-bis(benzenesulfonylmethyl)-3-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S2/c21-17-8-7-9-18(14-17)22(15-27(23,24)19-10-3-1-4-11-19)16-28(25,26)20-12-5-2-6-13-20/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDFEVWXDCYWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CN(CS(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

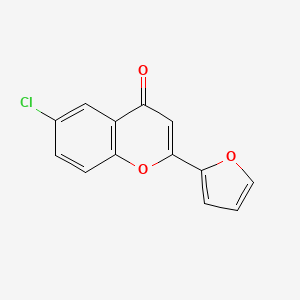
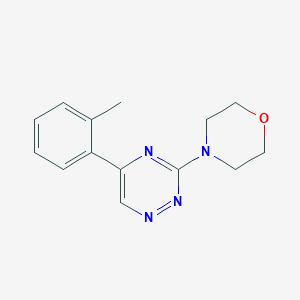
![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
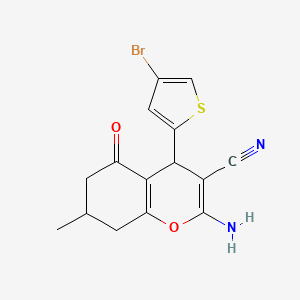
![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)
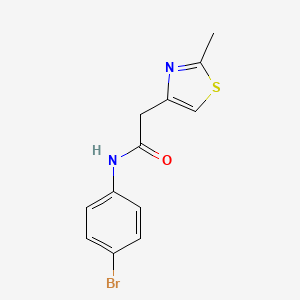
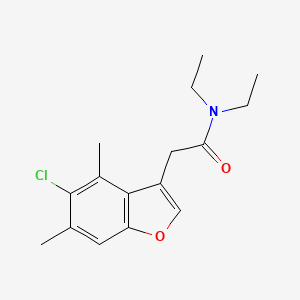
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)
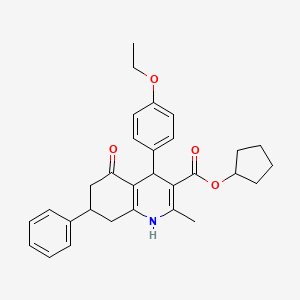
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)
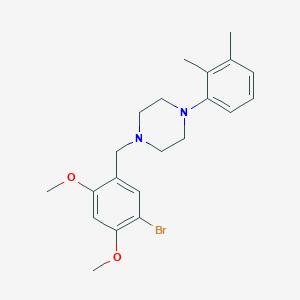
![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)